35-Amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-(4,4'-dimethoxytrityl)ether
Beschreibung
Chemical Structure and Functional Groups The compound 35-Amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-(4,4'-dimethoxytrityl)ether is a polyethylene glycol (PEG)-based derivative with two critical functional groups:
Amino Group (-NH₂): Positioned at the terminus of the PEG chain, enabling conjugation with carboxylates, activated NHS esters, or other electrophilic groups .
4,4'-Dimethoxytrityl (DMTr) Ether: A hydrophobic, acid-labile protecting group attached to the terminal hydroxyl of the PEG backbone. This group is widely used in oligonucleotide synthesis for controlled deprotection .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H69NO14/c1-47-43-12-8-41(9-13-43)45(40-6-4-3-5-7-40,42-10-14-44(48-2)15-11-42)60-39-38-59-37-36-58-35-34-57-33-32-56-31-30-55-29-28-54-27-26-53-25-24-52-23-22-51-21-20-50-19-18-49-17-16-46/h3-15H,16-39,46H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQYMDMCMWRKLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H69NO14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
848.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Amino-PEG12-ODMT, also known as 35-Amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-(4,4’-dimethoxytrityl)ether, is primarily designed for nucleic acid modification. Its primary targets are the phosphate groups on either end of the oligonucleotide chain.
Mode of Action
Amino-PEG12-ODMT contains a medium-length (38 atoms), single molecular weight, discrete PEG (dPEG®) linker with a free primary amine on one end and dimethoxytrityl-protected oxygen on the other. Following oligonucleotide synthesis, Amino-PEG12-ODMT can be conjugated to phosphate groups on either end of the chain using water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) chemistry. The 4,4′-dimethoxytrityl group can then be removed using a weak acid, such as dilute dichloroacetic acid, leaving the dPEG® linker terminated with a hydroxy group.
Biochemical Pathways
The primary biochemical pathway affected by Amino-PEG12-ODMT is the oligonucleotide synthesis pathway. By conjugating to the phosphate groups on either end of the oligonucleotide chain, Amino-PEG12-ODMT can modify the oligonucleotide and potentially alter its function.
Pharmacokinetics
Studies have shown that 3′ end capping (including pegylation) helps the oligonucleotide chain resist nuclease degradation, while 5′ end pegylation reduces renal clearance of the aptamer. This suggests that Amino-PEG12-ODMT may improve the stability and bioavailability of oligonucleotides.
Result of Action
The primary result of Amino-PEG12-ODMT’s action is the modification of oligonucleotides, which can improve their therapeutic or diagnostic profile. By resisting nuclease degradation and reducing renal clearance, Amino-PEG12-ODMT may enhance the effectiveness of oligonucleotide-based therapies.
Action Environment
The action of Amino-PEG12-ODMT can be influenced by various environmental factors. For instance, exposure to moisture should be limited, and the compound should be restored under an inert atmosphere. Furthermore, the compound is generally hygroscopic, which means it tends to absorb moisture from the air.
Biologische Aktivität
The compound 35-Amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-(4,4'-dimethoxytrityl)ether is a complex molecule notable for its potential applications in biomedicine and drug delivery systems. This article explores its biological activity based on existing research findings and case studies.
- Molecular Formula : C45H69NO
- Molecular Weight : 676.8 g/mol
- CAS Number : 879571-23-0
This compound is characterized by a long hydrophilic polyether chain and an amino group that may facilitate interactions with biological systems.
The biological activity of this compound is primarily linked to its role as a linker in antibody-drug conjugates (ADCs). The aldehyde functionality allows for the conjugation of drugs to antibodies, enhancing targeted delivery to specific cells or tissues. This specificity is crucial in reducing off-target effects commonly associated with conventional chemotherapy.
1. Antibody-Drug Conjugation
The compound serves as a linker in ADCs which are designed to deliver cytotoxic agents directly to cancer cells. The effectiveness of ADCs can be attributed to:
- Targeted Delivery : By binding specifically to antigens expressed on cancer cells.
- Reduced Systemic Toxicity : Minimizing side effects compared to traditional chemotherapy.
2. Cell Penetration and Transfection Efficiency
Research indicates that polyether-based compounds can enhance cellular uptake and transfection efficiency. For example:
- Study Findings : PEI-PEG nanoparticles demonstrated significantly higher transfection rates (5 to 16-fold) compared to standard methods like lipofection .
3. Cytotoxicity and Safety Profile
The safety profile of compounds like 35-Amino-3,6,...ether is critical in therapeutic applications. Studies have shown:
- Reduced Toxicity : Compared to traditional polyethylenimine (PEI), modified versions exhibited lower cytotoxicity while maintaining efficacy in gene delivery .
Case Studies
Wissenschaftliche Forschungsanwendungen
Applications
The compound can also be utilized in bioconjugation techniques to create stable conjugates between biomolecules. This is particularly useful in the design of vaccines and diagnostic tools.
- Applications in Vaccines : The ability to modify proteins or peptides with this compound enhances their immunogenicity and stability.
Polymer Chemistry
In polymer chemistry, the ether functionalities allow for the synthesis of novel polymers with unique properties. These polymers can be tailored for specific applications such as drug delivery systems or as scaffolds in tissue engineering.
- Polymer Synthesis : The compound's structure supports the formation of block copolymers that can exhibit amphiphilic behavior suitable for encapsulating hydrophobic drugs .
Case Study 1: Antibody-Drug Conjugates
A study demonstrated the effectiveness of N-(35-amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)-4-formylbenzamide as a linker in ADCs. The study reported improved targeting and reduced systemic toxicity compared to traditional chemotherapeutics .
Case Study 2: Vaccine Development
Research has shown that conjugating polysaccharides to proteins via this compound significantly enhances vaccine efficacy against bacterial pathogens. The resulting conjugates exhibited robust immune responses in preclinical models .
Vergleich Mit ähnlichen Verbindungen
Research Findings and Data
Table 2: Detritylation Kinetics of DMTr Ether vs. Analogous Protecting Groups
Key Observations :
- The DMTr ether’s rapid detritylation under mild acidic conditions makes it ideal for high-throughput oligonucleotide synthesis, outperforming TBDMS or levulinyl esters in deprotection speed .
Spectrophotometric Quantification
- The DMTr group’s molar extinction coefficient (ε = 78,000 M⁻¹cm⁻¹ at 498 nm) allows precise quantification of coupling efficiency, a feature absent in amino- or azide-PEGs .
Vorbereitungsmethoden
The foundational step involves constructing the undecaoxapentatriacontan core, a 35-mer PEG chain. This is achieved via iterative ethylene oxide polymerization or stepwise coupling of shorter PEG segments. A critical modification is the introduction of the 4,4'-dimethoxytrityl (DMTr) group at the terminal hydroxyl position to prevent unwanted side reactions during subsequent functionalization.
In one protocol, the DMTr-protected PEG derivative is synthesized by treating the terminal hydroxyl group of a commercially available PEG-35 chain with 4,4'-dimethoxytrityl chloride in anhydrous pyridine under argon. The reaction proceeds at 25°C for 12 hours, yielding the DMTr-protected PEG in >85% purity after silica gel chromatography .
Introduction of the Azide Functional Group
The intermediate 35-azido-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-(4,4'-dimethoxytrityl)ether is synthesized via nucleophilic substitution. The terminal hydroxyl group of the DMTr-protected PEG is converted to a mesylate using methanesulfonyl chloride in dichloromethane (DCM), followed by displacement with sodium azide in dimethylformamide (DMF) at 60°C for 24 hours .
Key Reaction Conditions:
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Mesylation: PEG-DMTr (1 eq), MsCl (1.2 eq), DCM, 0°C → 25°C, 2 hours.
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Azidation: Mesylated PEG (1 eq), NaN₃ (5 eq), DMF, 60°C, 24 hours.
Reduction of Azide to Amine
The azide-to-amine conversion is accomplished via Staudinger reduction or catalytic hydrogenation. The Staudinger method employs triphenylphosphine (PPh₃) in a tetrahydrofuran (THF)/water mixture, yielding the primary amine after 12–24 hours at 25°C . Catalytic hydrogenation using Pd/C under H₂ gas (1 atm) offers an alternative but requires careful handling to avoid DMTr group cleavage.
Optimized Staudinger Protocol:
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Reagents: Azido-PEG-DMTr (1 eq), PPh₃ (1.5 eq), THF/H₂O (4:1).
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Conditions: 25°C, 12 hours, argon atmosphere.
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Workup: Extraction with ethyl acetate, followed by silica gel chromatography (eluent: DCM/MeOH 9:1).
Purification and Characterization
Final purification employs size-exclusion chromatography (SEC) or reverse-phase HPLC to isolate the amine product from residual reagents. Analytical validation includes:
Table 1: Analytical Data for 35-Amino-PEG-DMTr
| Parameter | Value | Method |
|---|---|---|
| Purity | >92% | HPLC (C18 column) |
| Molecular Weight | 1,842 Da (calc.) | MALDI-TOF MS |
| Retention Time | 14.3 min | HPLC (ACN/H₂O 70:30) |
| ¹H NMR (CDCl₃) | δ 3.38–3.65 (m, PEG backbone) | 400 MHz NMR |
Challenges and Mitigation Strategies
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DMTr Stability: The DMTr group is labile under acidic conditions. Buffered neutral pH during azide reduction is critical .
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PEG Polydispersity: Stepwise coupling of monodisperse PEG segments (e.g., PEG-4, PEG-8) minimizes chain-length variability .
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Amine Oxidation: Storage under argon at −20°C prevents amine degradation.
Q & A
Q. What are the recommended methodologies for synthesizing this polyether-derived compound with a dimethoxytrityl protective group?
- Methodological Answer : Synthesis involves sequential etherification and protective group chemistry. The dimethoxytrityl (DMT) group is introduced early to protect the amino terminus, followed by iterative ethylene oxide additions to build the PEG-like backbone. Key steps:
- Use 4,4'-dimethoxytrityl chloride for amino protection under anhydrous conditions (e.g., DMF, 0–5°C, 12h) .
- Employ phase-transfer catalysis (e.g., tetrabutylammonium bromide) for ethylene oxide coupling, ensuring precise stoichiometry to avoid branching .
- Monitor reaction progress via thin-layer chromatography (TLC) using iodine vapor for DMT-group visualization.
Q. How can researchers purify this compound to achieve ≥95% purity for downstream applications?
- Methodological Answer : Purification leverages the compound’s hydrophilicity and DMT-group hydrophobicity:
- Size-exclusion chromatography (SEC) with Sephadex LH-20 resolves PEG chain length heterogeneity .
- Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates the DMT-protected product from truncated byproducts .
- Confirm purity via high-resolution mass spectrometry (HRMS) and ¹H-NMR (e.g., integration of DMT aromatic protons at δ 6.8–7.4 ppm) .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer : Multi-modal analysis is essential:
- FT-IR : Confirm ether linkages (C-O-C stretch at 1100–1250 cm⁻¹) and absence of free -NH₂ (absence of N-H stretch at ~3300 cm⁻¹) .
- ¹³C-NMR : Identify DMT methoxy groups (δ 55 ppm) and PEG backbone carbons (δ 70–75 ppm) .
- ESI-MS : Detect molecular ion peaks (e.g., [M+H]⁺) with isotopic resolution to verify molecular formula .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for large-scale synthesis?
- Methodological Answer : Integrate COMSOL Multiphysics or Aspen Plus to simulate:
- Kinetic modeling : Predict ethylene oxide addition rates under varying temperatures/pressures .
- Thermodynamic stability : Assess DMT-group hydrolysis risks in aqueous media using density functional theory (DFT) calculations .
- Validate models with experimental data (e.g., reaction yield vs. simulated predictions) .
Q. How should researchers resolve contradictions in solubility data reported for this compound?
- Methodological Answer : Address discrepancies through systematic replication:
Q. What theoretical frameworks guide the design of experiments involving this compound in drug-delivery systems?
- Methodological Answer : Align with polymer self-assembly theory and pharmacokinetic modeling :
- Critical micelle concentration (CMC) : Determine via pyrene fluorescence assays to assess drug-loading capacity .
- Diffusion-reaction models : Predict drug release kinetics using PEG chain length and DMT hydrophobicity as variables .
- Validate using in vitro cell uptake studies (e.g., fluorescently tagged derivatives) .
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